molecular formula C14H16N2 B1373774 Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine CAS No. 1178242-67-5

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine

Cat. No.: B1373774
CAS No.: 1178242-67-5
M. Wt: 212.29 g/mol
InChI Key: DNLNMMSVFORYMD-UHFFFAOYSA-N
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Description

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine is an organic compound that features a combination of a pyridine ring and a methylphenyl group connected through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine typically involves the reaction of 4-methylbenzyl chloride with 2-pyridinemethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium iodide in acetone at reflux temperature.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine is unique due to its specific combination of a pyridine ring and a methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)-1-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)14(15-2)13-5-3-4-10-16-13/h3-10,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNMMSVFORYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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